molecular formula C12H22O5 B107734 2-Hydroxydodecanedioic acid CAS No. 74661-16-8

2-Hydroxydodecanedioic acid

Cat. No.: B107734
CAS No.: 74661-16-8
M. Wt: 246.3 g/mol
InChI Key: ZJFLUASXSUPWNJ-UHFFFAOYSA-N
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Description

2-Hydroxydodecanedioic acid is a dicarboxylic acid with the molecular formula C12H22O5. It is a hydroxy fatty acid characterized by the presence of two carboxylic acid groups and a hydroxyl group on a 12-carbon chain.

Scientific Research Applications

2-Hydroxydodecanedioic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.

    Biology: Studied for its role in fatty acid metabolism and its potential as a biomarker for metabolic disorders.

    Medicine: Investigated for its therapeutic potential in treating metabolic diseases and as a diagnostic tool for certain conditions.

    Industry: Utilized in the production of biodegradable plastics, cosmetics, and pharmaceuticals

Future Directions

The future directions for research on 2-Hydroxydodecanedioic acid could involve further studies on its synthesis, properties, and potential applications. As it has been detected in patients undergoing certain therapies , it may also be of interest in biomedical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxydodecanedioic acid can be synthesized through several methods. One common approach involves the oxidation of dodecanedioic acid using specific oxidizing agents. Another method includes the biotransformation of fatty acids using microorganisms such as Saccharomyces cerevisiae, which can convert fatty acids into hydroxylated derivatives .

Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts to achieve high yields and purity. The process typically includes the fermentation of renewable feedstocks, such as coconut milk factory wastewater, using genetically engineered strains of microorganisms that express specific enzymes like cytochrome P450 .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxydodecanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Esters, ethers.

Mechanism of Action

The mechanism of action of 2-Hydroxydodecanedioic acid involves its interaction with specific enzymes and metabolic pathways. It is known to be a substrate for peroxisomal acyl-coenzyme A oxidase, which catalyzes the desaturation of acyl-CoAs to 2-trans-enoyl-CoAs. This interaction plays a crucial role in fatty acid metabolism and energy production .

Comparison with Similar Compounds

2-Hydroxydodecanedioic acid can be compared with other hydroxy fatty acids and dicarboxylic acids:

Properties

IUPAC Name

2-hydroxydodecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O5/c13-10(12(16)17)8-6-4-2-1-3-5-7-9-11(14)15/h10,13H,1-9H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFLUASXSUPWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(C(=O)O)O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40996175
Record name 2-Hydroxydodecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74661-16-8
Record name 2-Hydroxydodecanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074661168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxydodecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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